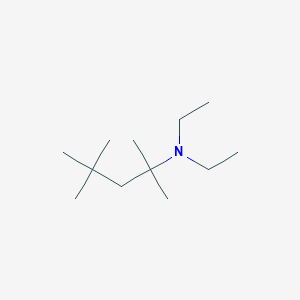

N,N-Diethyl-tert-octylamine,98

Description

Significance and Role in Contemporary Organic Chemistry

While extensive research specifically detailing the applications of N,N-Diethyl-tert-octylamine,98 is still emerging, its structural features as a bulky tertiary amine suggest its potential utility in several key areas of organic synthesis. Tertiary amines are widely employed as non-nucleophilic bases, catalysts, and ligands in a variety of chemical transformations. The "tert-octyl" group, specifically the 1,1,3,3-tetramethylbutyl substituent, provides significant steric bulk around the nitrogen atom. This steric hindrance is a critical feature, as it can prevent the amine from participating in unwanted side reactions, such as acting as a nucleophile, while still allowing it to function effectively as a base.

In contemporary organic chemistry, sterically hindered non-nucleophilic bases are crucial for a range of reactions, including dehydrohalogenations, eliminations, and as scavengers for acids produced during a reaction. While specific examples for N,N-Diethyl-tert-octylamine are not extensively documented in widely available literature, its structural similarity to other well-known hindered amines, such as N,N-diisopropylethylamine (Hünig's base), suggests its potential for similar applications. The diethylamino group contributes to its basicity and solubility in organic solvents.

Historical Context of Tertiary Amine Research

The study and application of tertiary amines in organic chemistry have a rich and extensive history. Initially, simpler tertiary amines like triethylamine (B128534) were used as common bases. However, their utility was often limited by their nucleophilicity, leading to undesired side reactions. This limitation spurred the development of sterically hindered tertiary amines.

A significant milestone in this area was the introduction of N,N-diisopropylethylamine by Siegfried Hünig in the mid-20th century. This compound, now commonly known as Hünig's base, demonstrated the value of steric hindrance in creating a non-nucleophilic yet effective base. This development opened up new possibilities for base-mediated reactions where traditional amines would have failed.

The exploration of various bulky alkyl groups attached to the nitrogen atom continued, leading to a diverse toolkit of hindered amines available to chemists. The synthesis and characterization of compounds like N,N-Diethyl-tert-octylamine are a continuation of this trend, seeking to fine-tune the steric and electronic properties of tertiary amines for specific synthetic challenges. Research into related compounds, such as tert-octylamine (B44039) and its derivatives, has been ongoing, with studies exploring their use in the synthesis of other important chemical intermediates. For instance, tert-octylamine is a key intermediate in the production of light stabilizers. patsnap.com

Structure

3D Structure

Properties

CAS No. |

288325-45-1 |

|---|---|

Molecular Formula |

C12H27N |

Molecular Weight |

185.35 g/mol |

IUPAC Name |

N,N-diethyl-2,4,4-trimethylpentan-2-amine |

InChI |

InChI=1S/C12H27N/c1-8-13(9-2)12(6,7)10-11(3,4)5/h8-10H2,1-7H3 |

InChI Key |

FLAJMNUEEZPQCV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(C)(C)CC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for N,n Diethyl Tert Octylamine and Its Derivatives

Direct Synthetic Routes

Direct methods for the synthesis of N,N-Diethyl-tert-octylamine and its analogues involve the formation of the crucial carbon-nitrogen bonds in a relatively straightforward manner. These routes are often preferred for their efficiency and atom economy.

A primary method for the synthesis of N,N-Diethyl-tert-octylamine is the direct N-alkylation of tert-octylamine (B44039). This reaction involves the introduction of two ethyl groups onto the nitrogen atom of the primary amine. One documented procedure involves the reaction of tert-octylamine with diethyl sulfate (B86663) to yield the desired N,N-diethyl-tert-octylamine. sigmaaldrich.com This method is a classical approach for the preparation of tertiary amines from primary amines.

The general reaction can be summarized as: tert-Octylamine + 2 (CH₃CH₂)₂SO₄ → N,N-Diethyl-tert-octylamine

This type of alkylation is a standard procedure for creating tertiary amines with specific alkyl groups. sigmaaldrich.com

The N-alkylation of tert-octylamine derivatives is a versatile method for creating a range of substituted compounds. This process typically involves reacting tert-octylamine with various alkylating agents, such as acyl chlorides or alkyl halides. The reaction is often carried out in a suitable solvent like dichloromethane, with a base such as triethylamine (B128534) used to neutralize the acidic byproduct. For instance, the reaction of tert-octylamine with 6-chloroimidazopyridine, facilitated by a Palladium catalyst under Buchwald-Hartwig conditions, is used to produce N6-substituted intermediates for potential therapeutic agents. Optimized conditions for these types of reactions can lead to high yields, often exceeding 90%.

| Reactants | Catalyst/Base | Solvent | Product Type | Reference |

| tert-Octylamine, Acyl chlorides/Alkyl halides | Triethylamine | Dichloromethane | N-alkylated tert-octylamine derivatives | |

| tert-Octylamine, 6-chloroimidazopyridine | Pd catalysis | - | N6-substituted intermediates |

The synthesis of sterically hindered tertiary amines, such as analogues of N,N-Diethyl-tert-octylamine, can also be accomplished starting from the corresponding tertiary alcohols. For example, N,N-Diethyl-tert-hexyl- and N,N-Diethyl-tert-heptylamines have been successfully prepared from their respective tertiary alcohol precursors. sigmaaldrich.com This suggests a viable synthetic route for N,N-Diethyl-tert-octylamine could originate from tert-octanol (2,4,4-trimethyl-2-pentanol). This process typically involves a multi-step sequence, potentially including the conversion of the alcohol to a leaving group followed by nucleophilic substitution with diethylamine (B46881), or through a Ritter-type reaction followed by reduction. The Ritter reaction, for instance, transforms a tertiary alcohol into an N-alkyl amide using a nitrile in the presence of a strong acid.

Alkylation of tert-Octylamine Derivatives via N-Alkylation

Indirect and Multi-Step Synthesis Strategies

Indirect synthetic routes involve the initial preparation of a key intermediate, which is then further modified to obtain the final product. These strategies offer flexibility and can be essential when direct routes are not feasible or result in low yields.

The most critical precursor for the synthesis of N,N-Diethyl-tert-octylamine is tert-octylamine itself. The industrial production of tert-octylamine often relies on the Ritter reaction. In this reaction, diisobutylene reacts with a nitrile source, such as hydrogen cyanide or acetonitrile (B52724), in the presence of a strong acid like sulfuric acid, to form an N-tert-octyl amide intermediate. patsnap.com This intermediate is then hydrolyzed to yield tert-octylamine. patsnap.comgoogle.com

| Precursor 1 | Precursor 2 | Catalyst/Solvent | Intermediate | Final Product | Reference |

| Diisobutylene | Benzyl cyanide | Conc. H₂SO₄ / Glacial acetic acid | N-tert-octyl phenylacetamide | tert-Octylamine | google.com |

| Diisobutylene | Acetonitrile | Conc. H₂SO₄ / Phase transfer catalyst | N-tert-octyl acetamide | tert-Octylamine | patsnap.com |

Once tert-octylamine is synthesized, it serves as a versatile building block. For example, it is a key intermediate in the production of the light stabilizer Chimassorb 944. patsnap.com

The tert-octylamine scaffold is utilized in the synthesis of more complex molecules through various functionalization reactions. The bulky tert-octyl group can direct reactions and provide stability to the resulting compounds. For example, tert-octylamine is a readily available precursor for designing novel sulfinylamines, which are stable yet reactive reagents. acs.org The N-tert-octyl group in these derivatives can be removed under acidic conditions (e.g., using TFA), allowing for further functionalization at the nitrogen atom. acs.org

Additionally, tert-octylamine can be oxidized to form nitroso-tert-octane, which is a useful intermediate for creating highly hindered di-tert-alkylamines like tert-butyl-tert-octylamine. orgsyn.org This multi-step process involves oxidation of the primary amine, reaction with another amine derivative (tert-butylhydrazine), and subsequent reduction. orgsyn.org The tert-octylamine structure has also been grafted onto graphene oxide to create functionalized nanomaterials for environmental applications. researchgate.net

Precursor-Based Synthesis (e.g., tert-octylamine as a precursor)

Green Chemistry Approaches in Amine Synthesis

The synthesis of amines is undergoing a significant transformation, driven by the principles of green chemistry to develop more sustainable and environmentally benign processes. rsc.org Classical methods for amine synthesis often rely on harsh reagents and produce stoichiometric waste, prompting a shift towards catalytic and biocatalytic alternatives. rsc.org These modern approaches emphasize atom economy, reduced energy consumption, and the use of renewable resources. rsc.org

Biocatalysis has emerged as a powerful tool for amine synthesis, offering high selectivity under mild reaction conditions. researchgate.netnumberanalytics.com Several classes of enzymes are particularly relevant for the production of primary, secondary, and tertiary amines:

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of ketones and aldehydes, primarily using ammonia (B1221849) as the amine donor to produce chiral primary amines with high enantiomeric excess. frontiersin.orgmdpi.com Native AmDHs have shown activity towards various ketones, providing a direct route to optically active amines. frontiersin.org

Imine Reductases (IREDs) and Reductive Aminases (RedAms): This enzyme class is versatile, accepting a broader range of amine donors beyond ammonia, making them suitable for the synthesis of secondary and tertiary amines. mdpi.com They have been successfully employed in the reductive amination of a wide array of carbonyl compounds and amines, with some reactions scaled up to produce gram quantities of product with high yield and optical purity. researchgate.net

Transaminases (ATAs): Amine transaminases are widely used to produce chiral amines with excellent enantioselectivity. rsc.org While industrial applications have faced challenges related to enzyme stability and reaction equilibria, significant progress has been made through enzyme immobilization and the development of continuous flow processes, enhancing catalyst recovery and reuse. rsc.orgnih.gov

Other Biocatalytic Systems: Engineered enzymes, such as variants of myoglobin (B1173299) or cytochrome P450, are being developed for novel amine syntheses, including asymmetric N-H carbene insertion and nitrene insertion into C-H bonds. mdpi.comacs.org These methods expand the toolkit for creating complex amine structures. acs.org

Beyond biocatalysis, other green chemistry strategies include the use of deep eutectic solvents (DESs) as sustainable media for metal-catalyzed reactions, and the development of more environmentally friendly catalyst systems to minimize waste and toxicity. mdpi.comnih.gov

Table 1: Overview of Selected Green Catalytic Methods for Amine Synthesis

| Catalytic System | Reaction Type | Substrate Examples | Key Advantages | Reference |

|---|---|---|---|---|

| Amine Dehydrogenases (AmDHs) | Reductive Amination | Cyclohexanone, Pentan-2-one | High enantioselectivity for (S)-amines; uses ammonia as a simple amine source. | frontiersin.org |

| Imine Reductases (IREDs) / Reductive Aminases (RedAms) | Reductive Amination | Diverse ketones and amines | Broad substrate scope for secondary and tertiary amines; scalable to gram quantities. | mdpi.comresearchgate.net |

| Transaminases (ATAs) | Transamination | Ketones (e.g., 3,4-dimethoxyphenylacetone) | Excellent enantioselectivity (>99% ee); can be used in continuous flow systems. | rsc.orgnih.gov |

| Engineered Myoglobin | Asymmetric N-H Carbene Insertion | Aromatic amines, 2-diazopropanoate esters | Novel biocatalytic route to optically active α-amino acids. | acs.org |

| Tertiary Amine Organocatalyst (DBU) | Sulfurization of Isocyanides | Various isocyanides, elemental sulfur | Avoids toxic metal catalysts; uses green solvents (e.g., Cyrene™); low E-Factors. | nih.gov |

Scalability and Process Optimization in Synthetic Procedures (e.g., efficiency and scalability of industrial production methods like the Ritter reaction)

The industrial production of N,N-Diethyl-tert-octylamine typically involves a multi-step process. A key step is the synthesis of the intermediate, tert-octylamine, for which the Ritter reaction is a cornerstone industrial method. chemrxiv.org This reaction facilitates the formation of sterically hindered tert-alkylamines from simple precursors. chemrxiv.org

The classical Ritter reaction involves the hydroamidation of an alkene, such as diisobutylene, with a nitrile (e.g., acetonitrile or hydrogen cyanide) in the presence of a strong Brønsted acid like sulfuric acid. chemrxiv.orgirb.hr This produces an N-tert-alkyl amide, which is then hydrolyzed to yield the primary amine, tert-octylamine.

Efficiency and Scalability of the Ritter Reaction:

The Ritter reaction is well-suited for large-scale production due to the availability of inexpensive starting materials. patsnap.com However, the traditional use of stoichiometric amounts of strong, corrosive acids at high temperatures presents challenges regarding functional group tolerance and waste management. irb.hr Consequently, significant research has focused on process optimization to improve efficiency, safety, and sustainability.

Key optimizations include:

Catalyst Modification: A patent for the preparation of tert-octylamine describes using a phase transfer catalyst in a solvent-free amidation process, which improves the reaction yield to over 95%. patsnap.com This approach reduces solvent waste and recovery costs. patsnap.com Another advancement is the development of an acid-free, cobalt-catalyzed radical-polar crossover Ritter reaction, which proceeds under milder conditions and tolerates a wider variety of functional groups. chemrxiv.org

Alternative Reagents: To avoid the use of highly toxic hydrogen cyanide, chloroacetonitrile (B46850) has been demonstrated as an effective alternative in the Ritter reaction, followed by cleavage of the chloroacetyl group to yield the desired tert-alkylamine. researchgate.net

Optimized Reaction Conditions: Mechanochemical methods, using ball milling, have been shown to accelerate the Ritter reaction, enabling it to proceed rapidly at room temperature without bulk solvents. irb.hr For specific applications, scalable procedures have been optimized using tert-butyl acetate (B1210297) as the carbocation precursor in acetic acid, demonstrating broad scope for various nitriles. nih.gov

Once tert-octylamine is produced, the synthesis of the final product, N,N-Diethyl-tert-octylamine, is achieved through N-alkylation. A reported method for this conversion is the reaction of tert-octylamine with diethyl sulfate.

Table 2: Comparison of Ritter Reaction Methodologies for tert-Alkylamide Synthesis

| Methodology | Carbocation Source | Nitrile Source | Catalyst/Acid | Key Features | Reference |

|---|---|---|---|---|---|

| Conventional | Tertiary Alcohols | Acetonitrile | Sulfuric Acid (Stoichiometric) | Traditional method; requires harsh conditions. | irb.hr |

| Solvent-Free with Phase Transfer Catalyst | Diisobutylene | Acetonitrile | Concentrated H₂SO₄ and Tetrabutylammonium chloride | High yield (>95%); reduced solvent waste; suitable for industrial scale-up. | patsnap.com |

| Mechanochemical | Tertiary Alcohols | Benzonitrile | Sulfuric Acid (Catalytic) | Rapid reaction at room temperature; solvent-free; efficient. | irb.hr |

| Acid-Free Radical-Polar Crossover | Alkenes | Various Nitriles | Cobalt Complex | Mild, acid-free conditions; high functional group tolerance. | chemrxiv.org |

| Biocatalytic Hydrolysis | Diisobutylene | Phenylacetonitrile | H₂SO₄ (amide formation) / Acylase (hydrolysis) | Green final step; co-produces valuable phenylacetic acid. | google.com |

Reaction Mechanisms and Reactivity of N,n Diethyl Tert Octylamine

Fundamental Reaction Pathways

The reactivity of N,N-Diethyl-tert-octylamine is largely defined by the accessibility of the lone pair of electrons on the nitrogen atom.

Nucleophilic Reactivity of Tertiary Amines

Amines function as nucleophiles due to the lone pair of electrons on the nitrogen atom. fiveable.me Generally, the nucleophilicity of amines follows the trend of secondary amines being more nucleophilic than primary amines, which are more so than ammonia (B1221849). fiveable.me Tertiary amines, like N,N-Diethyl-tert-octylamine, present a more complex case. While the presence of three alkyl groups should increase the electron density on the nitrogen through an inductive effect, making it more basic, this does not directly translate to higher nucleophilicity. quora.com

The significant steric hindrance caused by the bulky alkyl groups, particularly the tert-octyl group, impedes the approach of the amine to an electrophilic center. quora.commasterorganicchemistry.com This steric effect is a dominant factor in reducing the nucleophilicity of tertiary amines. masterorganicchemistry.com Consequently, highly sterically hindered amines like N,N-Diethyl-tert-octylamine are often described as non-nucleophilic bases, meaning they can accept protons but are poor at attacking other electrophilic atoms. msu.edu This property is advantageous in reactions where a base is needed to scavenge protons without interfering with other electrophilic centers in the reaction mixture. msu.edutandfonline.com

The table below illustrates the general trend of basicity and nucleophilicity for different classes of amines.

| Amine Type | General Basicity Trend | General Nucleophilicity Trend | Influencing Factors |

| Primary (RNH₂) | Less basic than secondary | More nucleophilic than ammonia | Electron-donating alkyl groups increase basicity and nucleophilicity. fiveable.me |

| Secondary (R₂NH) | Generally most basic in solution | Generally most nucleophilic | Balance of inductive effects and steric hindrance. quora.commasterorganicchemistry.com |

| Tertiary (R₃N) | Basicity comparable to or slightly less than secondary amines in solution | Less nucleophilic than primary and secondary amines | Significant steric hindrance reduces nucleophilicity. quora.commasterorganicchemistry.com |

Electrophilic Activation and Intermediates (e.g., role as an intermediate in chemical reactions like the Ritter reaction for tert-octylamine)

While tertiary amines are typically nucleophilic, they can undergo electrophilic activation under specific conditions. For instance, tertiary amines can be activated by reagents like N-halosuccinimides to form iminium ion intermediates. researchgate.net These intermediates are susceptible to attack by nucleophiles.

A relevant reaction for comparison is the Ritter reaction, which is a method for synthesizing N-alkyl amides from a nitrile and a source of a carbocation, such as an alkene or a tertiary alcohol, in the presence of a strong acid. wikipedia.orgchemistry-reaction.com A large-scale industrial application of the Ritter reaction is the synthesis of tert-octylamine (B44039). wikipedia.orggoogle.com In this process, diisobutylene reacts with a nitrile (like acetonitrile (B52724) or hydrogen cyanide) in the presence of a strong acid (e.g., sulfuric acid) to form an N-tert-octyl amide intermediate. google.comgoogle.com This amide is then hydrolyzed to yield tert-octylamine. wikipedia.orggoogle.com

The mechanism of the Ritter reaction involves the formation of a stable tertiary carbocation from the alkene or alcohol. youtube.com This carbocation is then attacked by the nucleophilic nitrogen of the nitrile, forming a nitrilium ion. youtube.com Subsequent hydrolysis of the nitrilium ion yields the amide. chemistry-reaction.comyoutube.com While N,N-Diethyl-tert-octylamine itself is a product of further alkylation of tert-octylamine, the synthesis of its precursor highlights the reactivity of the tert-octyl carbocation in forming C-N bonds.

Hydrolytic Stability and Decomposition Mechanisms (e.g., hydrolytic cleavage of C-N bonds in alkylamines in hydrothermal fluids)

In the context of CO2 capture technologies, the thermal degradation of tertiary amines is a significant concern, especially at the high temperatures used for solvent regeneration (>100 °C). utexas.edu The degradation can involve C-N bond cleavage. For example, in piperazine-promoted tertiary amine systems, degradation can occur via the attack of a free amine on a protonated tertiary amine, leading to the cleavage of an alkyl group from the nitrogen. utexas.edu The stability of tertiary amines under these conditions is influenced by the nature of the alkyl groups attached to the nitrogen. utexas.edu

Acid-Base Equilibrium and Proton Transfer Dynamics

The basicity of N,N-Diethyl-tert-octylamine is a key aspect of its chemical reactivity.

Role in Acid-Base Catalytic Systems

Due to its sterically hindered nature, N,N-Diethyl-tert-octylamine can function as a non-nucleophilic base in catalytic systems. msu.edu Such bases are valuable when a reaction requires the removal of a proton without the base interfering with other electrophilic sites in the reaction mixture. msu.edutandfonline.com The bulky tert-octyl group prevents the nitrogen's lone pair from participating in nucleophilic attacks, while still allowing it to accept a proton. This property is exploited in various organic syntheses, such as elimination reactions. msu.edu

Protonation Mechanisms and Reactivity with CO2 at Interfaces

The interaction of tertiary amines with CO2 is of significant interest, particularly in the field of carbon capture. Unlike primary and secondary amines which react with CO2 to form carbamates, tertiary amines primarily act as base catalysts for the hydration of CO2 to form bicarbonate. mdpi.comresearchgate.netfrontiersin.org

This reaction mechanism offers a higher theoretical CO2 loading capacity (1 mole of CO2 per mole of amine) compared to primary and secondary amines (0.5 moles of CO2 per mole of amine). mdpi.com However, the reaction rate for tertiary amines with CO2 is generally slower than that of primary or secondary amines. mdpi.comresearchgate.net

At gas-liquid or gas-solid interfaces, the protonation of tertiary amines and their subsequent reaction with CO2 are complex processes. For lipophilic amines like N,N-Diethyl-tert-octylamine, the reaction with CO2 in an aqueous environment can occur at the interface between the organic and aqueous phases. d-nb.info The formation of ionic products (protonated amine and bicarbonate) can lead to their dissolution in the aqueous phase. d-nb.info

The table below summarizes the reactions of different amine types with CO2.

| Amine Type | Reaction with CO₂ | Product | Molar Ratio (CO₂:Amine) |

| Primary (RNH₂) | Direct reaction | Carbamate | 1:2 |

| Secondary (R₂NH) | Direct reaction | Carbamate | 1:2 |

| Tertiary (R₃N) | Base-catalyzed hydration of CO₂ | Bicarbonate | 1:1 |

Influence of pH on Reactivity (e.g., reactive extraction with tri-n-octylamine)

The reactivity of tertiary amines, including N,N-Diethyl-tert-octylamine, is significantly influenced by the pH of the aqueous phase, particularly in processes like reactive extraction. In this process, an amine in an organic solvent is used to extract a target molecule, often a carboxylic acid, from an aqueous solution. The efficiency of this extraction is critically dependent on the pH.

Tertiary amines function as extractants by forming ion pairs with the undissociated form of the acid. Consequently, the extraction efficiency is highest at low pH values where the acid exists predominantly in its protonated, undissociated state. utwente.nl As the pH of the aqueous phase increases, the concentration of the undissociated acid decreases due to dissociation, leading to a reduction in the distribution coefficient (K_D), which quantifies the extraction efficiency. metu.edu.tr

Studies using tri-n-octylamine (TOA), a structurally similar tertiary amine, for the extraction of various carboxylic acids illustrate this principle. For lactic acid, lower pH values result in better separation. Similarly, for the extraction of succinic and formic acids using TOA, the loading values (moles of acid extracted per mole of amine) were observed to decrease with increasing pH. researchgate.net In some systems, the effect of the amine concentration becomes negligible at higher pH values (e.g., pH 4.0), where the distribution coefficient drops to a low value regardless of the amount of extractant used. metu.edu.tr This pH dependency is a crucial parameter for optimizing industrial separation processes, including the recovery of bio-based chemicals from fermentation broths. utwente.nl

The table below, based on data for analogous tertiary amine systems, demonstrates the typical relationship between aqueous pH and extraction efficiency.

| Aqueous pH | Distribution Coefficient (K_D) for Carboxylic Acid | Extractant System |

| 2.0 | High | Tri-n-octylamine / Lactic Acid |

| 2.0 - 4.0 | Decreasing | Alamine 336 / Lactic Acid |

| > pK_a of Acid | Dramatically Decreased | Amine-based systems researchgate.net |

| 4.0 | ~0.1 | Alamine 336 / Pyruvic Acid metu.edu.tr |

This table is illustrative, compiled from findings on analogous tertiary amine systems.

Proton Transfer in Surfactant Systems (e.g., bis(2-ethylhexyl)phosphoric acid/n-octylamine mixtures)

In non-aqueous surfactant systems, tertiary amines can participate in acid-base reactions driven by proton transfer. The interaction between an acidic surfactant and a basic amine can lead to the formation of highly ordered self-assembled structures.

A well-studied analogue is the mixture of bis(2-ethylhexyl)phosphoric acid (HDEHP) and n-octylamine (NOA). rsc.orgrsc.org In these systems, a proton is transferred from the acidic POH group of HDEHP to the basic nitrogen atom of the amine. rsc.orgnih.gov This proton transfer event is a key driving force that replaces weaker hydrogen-bonded aggregates (HDEHP-HDEHP) with much stronger, ionically bonded HDEHP-NOA aggregates. rsc.orgrsc.org

The extent of this proton transfer and subsequent structural organization is dependent on the molar ratio of the components. As the mole fraction of the amine (X_NOA) increases, the system undergoes significant changes in its physicochemical properties. rsc.orgacs.org For instance, in the HDEHP/NOA system, mixtures are transparent liquids for X_NOA < 0.5, but an abrupt transition to a waxy solid with a hexagonal structure occurs at X_NOA = 0.5. rsc.orgrsc.org This demonstrates that the acid-base interaction, mediated by proton transfer, can be used to control the molecular organization and material properties of the surfactant mixture. rsc.org Similar proton transfer phenomena are observed in other systems, such as diphenyl phosphate (B84403) (DPP) and bis(2-ethylhexyl)amine (B85733) (BEEA), resulting in the formation of ionic liquid domains. doi.org

| Mole Fraction of Amine (X_Amine) | Dominant Interaction | Physical State / Structural Properties |

| Low (e.g., < 0.5) | Progressive substitution of H-bonds with proton transfer aggregates. rsc.orgrsc.org | Transparent Liquid. rsc.org |

| Stoichiometric (e.g., = 0.5) | Strong ionic bonding from significant proton transfer. rsc.orgrsc.org | Abrupt formation of an ordered, waxy solid. rsc.org |

| High | Formation of stoichiometrically well-defined adducts. nih.gov | Increased viscosity and charge carrier density. nih.gov |

This table summarizes findings from analogous acid-amine surfactant systems like HDEHP/NOA and OA/BEEA.

Radical Chemistry Involving Nitrogen-Centered Species

N,N-Diethyl-tert-octylamine, as a tertiary amine, can be a precursor to nitrogen-centered radicals. These highly reactive intermediates can participate in a variety of chemical transformations. The generation of nitrogen-centered radicals from amines can be achieved through several methods, most commonly involving a one-electron oxidation of the nitrogen atom's lone pair. nih.gov

Copper-catalyzed reactions are one prominent method for generating these radicals. nih.gov The process often involves the direct oxidation of an electron-rich amine by a copper(II) salt. The ease of this oxidation correlates with the oxidation potential of the amine. nih.gov Once formed, the nitrogen-centered radical can engage in reactions such as hydrogen atom abstraction to generate carbon radicals, which can then undergo further functionalization. nih.gov

A kinetic study on hydrogen abstraction from various amines by oxyl radicals highlighted the reactivity of the bulky primary amine, tert-octylamine (TOA). nih.gov While tertiary amines are generally reactive, the specific site of hydrogen abstraction (α-C-H vs. N-H in primary/secondary amines) and the reaction rates depend heavily on the structure of both the amine and the attacking radical. nih.gov

In addition to metal catalysis, photoredox catalysis using visible light has emerged as a powerful method for generating nitrogen-centered radicals from various precursors, including amides, carbamates, and N-N or N-halogen bonded compounds. nih.govchinesechemsoc.org These methods offer mild and selective ways to initiate radical reactions for C-N bond formation and other transformations. rsc.org

| Method of Generation | Precursor Type | Resulting Radical | Typical Subsequent Reaction |

| Copper Catalysis | Electron-rich amines (Anilines, Amidines) nih.gov | Nitrogen-centered radical | Dehydrogenative coupling, C-H functionalization nih.gov |

| Photoredox Catalysis | Amides, Carbamates chinesechemsoc.org | N-centered radical | Carboamidation of alkenes chinesechemsoc.org |

| Photoredox Catalysis | N-Aminopyridinium salts nih.gov | N-centered radical | Aminohydroxylation of olefins nih.gov |

| Radical Initiators (e.g., AIBN) | N-Nitrosamines acs.org | Iminyl radical | Cyclization to form imine derivatives acs.org |

Stereochemical Aspects of Reactions

The stereochemical outcomes of reactions involving N,N-Diethyl-tert-octylamine are significantly influenced by the presence of the bulky 1,1,3,3-tetramethylbutyl (tert-octyl) group. While N,N-Diethyl-tert-octylamine itself is achiral, its steric hindrance can play a crucial role in reactions where new stereocenters are formed or in its interactions with chiral molecules.

The tert-octyl group is exceptionally sterically demanding. This is highlighted by the fact that the related amine, tert-butyl-tert-octylamine, is considerably more hindered than 2,2,6,6-tetramethylpiperidine (B32323) (TMP), a well-known sterically hindered base. orgsyn.org This steric bulk can direct the approach of reagents, potentially leading to high stereoselectivity in reactions at adjacent functional groups.

In reactions involving the nitrogen atom itself, such as nucleophilic additions or coordination to a metal center, the bulky substituent will dictate the accessible trajectories for incoming species. For example, in the conjugate addition of amines to activated alkynes, the stereochemistry of the resulting enamine product (E/Z isomerism) can be influenced by the steric profile of the amine. acs.org Although direct studies on N,N-Diethyl-tert-octylamine in this context are not specified, the large tert-octyl group would be expected to strongly favor the formation of the less sterically crowded isomer.

Furthermore, if the amine were to be used as a ligand in asymmetric catalysis, its bulky frame could create a well-defined chiral pocket around a metal center, influencing the enantioselectivity of the catalyzed reaction. In rearrangement reactions that proceed through intermediates where the amine's substituent migrates, such as the Curtius rearrangement which involves an isocyanate, the migration typically occurs with retention of configuration at the migrating group. nih.gov While this is not a direct reaction of the tertiary amine, it illustrates a fundamental principle of how stereochemistry is preserved in related transformations.

Catalytic Applications and Ligand Design with N,n Diethyl Tert Octylamine

Role in Transition Metal-Catalyzed Processes

The bulky nature of the tert-octyl group attached to a nitrogen atom makes these amines and their derivatives highly valuable in the field of transition metal catalysis, where they can influence catalyst stability, activity, and selectivity.

The primary amine, tert-octylamine (B44039), serves as a critical and cost-effective starting material for the synthesis of advanced ligands, most notably N-heterocyclic carbenes (NHCs). rsc.org Researchers have developed a facile and scalable synthesis for a class of C2-symmetric NHCs, referred to as ItOct (1,3-di-tert-octylimidazol-2-ylidene) and its saturated analogue, SItOct. rsc.orgrsc.org

The synthesis proceeds in a straightforward, chromatography-free manner. rsc.org The key steps involve:

Condensation: Tert-octylamine is condensed with glyoxal (B1671930) at room temperature. rsc.org This step has been reported with near-quantitative yields (98% on a 61 mmol scale). rsc.org

Cyclization: The resulting diimine is then cyclized using a combination of paraformaldehyde ((CH2O)n) and an acid like HCl or HBF4 to form the imidazolium (B1220033) or imidazolinium salt, which is the direct precursor to the NHC ligand. rsc.org

These ItOct ligands are distinguished by having the highest steric volume reported for N-aliphatic NHCs to date, surpassing even the widely used ItBu (1,3-di-tert-butylimidazol-2-ylidene) ligands. rsc.orgrsc.orgresearchgate.net Despite their immense steric bulk, they retain the powerful σ-donating electronic properties characteristic of N-alkyl NHCs, which are crucial for catalytic activity. rsc.orgresearchgate.net The accessibility of tert-octylamine as a feedstock chemical makes these advanced ligands commercially available and accessible for broad academic and industrial research. rsc.org

Amines are fundamental ligands in coordination chemistry, using the lone pair of electrons on the nitrogen atom to form a coordinate covalent bond with a metal center. numberanalytics.com The coordination behavior of bulky tertiary amines and the ligands derived from them, such as the aforementioned ItOct, has been studied with various transition metals.

The coordination chemistry of ItOct has been explored with several metal centers, including Gold (I), Copper (I), Silver (I), and Palladium (II). rsc.orgrsc.org The large steric profile of the tert-octyl groups on the NHC ligand plays a significant role in stabilizing the metal center and influencing the coordination geometry. rsc.org In general, bulky amine-based ligands can affect the metal's coordination number and geometry, which in turn dictates the reactivity and selectivity of the resulting metal complex in catalytic cycles. acs.orgresearchgate.net For instance, in tripodal amine ligands, the coordination geometry around a metal ion can range from trigonal bipyramidal to tetrahedral, depending on the metal's ionic radii and the steric profile of the substituents. acs.org The bulky nature of ligands derived from tert-octylamine is anticipated to push the boundaries of metal stabilization and catalytic applications. rsc.org

Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds. nih.gov The reaction is challenging for sterically demanding substrates, such as bulky α-branched primary amines like tert-octylamine. nih.gov The steric hindrance around the nitrogen nucleophile can impede its approach to the palladium center, slowing down or inhibiting the reaction.

To overcome this challenge, specialized ligands have been developed to create a catalytic pocket that is both reactive enough to facilitate the coupling and large enough to accommodate the bulky amine. nih.govmit.edu Research has shown that catalysts supported by specific biarylphosphine ligands are effective for the coupling of tert-octylamine with aryl halides. One study demonstrated that a catalyst system (OA6) was significantly more effective for coupling reactions involving tert-octylamine compared to less sterically accommodating catalysts. nih.gov The design of such catalysts often involves a careful balance of steric and electronic properties to stabilize the active palladium species and promote the desired bond formation. nih.gov

| Aryl Halide | Amine Nucleophile | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 4-tert-butylbromobenzene | tert-octylamine | OA5 | 15 | nih.gov |

| 4-tert-butylbromobenzene | tert-octylamine | OA6 | 98 | nih.gov |

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines. wikipedia.org While many hydroamination reactions focus on primary and secondary amines, tertiary amines can be synthesized through the hydroamination of alkenes and alkynes. nih.govorganic-chemistry.org The reaction often requires a catalyst to overcome the kinetic barrier, especially for unactivated olefins. wikipedia.orgnih.gov

Catalytic systems for intermolecular hydroamination have been developed for a range of amines and unsaturated substrates. wikipedia.orgdoi.org For example, titanium complexes have been used to catalyze the hydroamination of diphenylacetylene (B1204595) with various primary amines, including sterically demanding ones like tert-butylamine. doi.org The general principle involves the activation of either the amine or the unsaturated substrate by a metal catalyst. In photoredox catalysis, an excited-state iridium catalyst can generate an aminium radical cation from an amine substrate, which then adds to an olefin in an anti-Markovnikov fashion to ultimately yield a tertiary amine. nih.gov The steric and electronic properties of the amine substrate can influence reaction efficiency and selectivity.

| Alkyne | Amine | Catalyst | Yield of Secondary Amine (%) | Reference |

|---|---|---|---|---|

| Diphenylacetylene | p-toluidine | Ti(NMe2)2(dpma) | 94 | doi.org |

| Diphenylacetylene | tert-butylamine | Ti(NMe2)2(dpma) | 98 | doi.org |

| Diphenylacetylene | oct-1-ylamine | Ti(NMe2)2(dpma) | 91 | doi.org |

C-N Cross-Coupling Reactions (e.g., as a bulky α-branched primary amine nucleophile in Pd-catalyzed reactions)

Organocatalysis Utilizing N,N-Diethyl-tert-octylamine

Organocatalysis employs small, metal-free organic molecules to accelerate chemical reactions. numberanalytics.combeilstein-journals.org Tertiary amines, including structurally bulky examples like N,N-Diethyl-tert-octylamine, are a prominent class of organocatalysts. numberanalytics.commdpi.com

Tertiary amines primarily function as organocatalysts through two main mechanisms: Lewis base catalysis and Brønsted base catalysis. numberanalytics.commdpi.com

Lewis Base Catalysis: In this mode, the tertiary amine uses its lone pair of electrons to act as a nucleophile, forming a covalent bond with an electrophilic substrate. numberanalytics.commdpi.com This creates a reactive intermediate, such as an enol, enolate, or enamine, which is more reactive than the original substrate. numberanalytics.comrsc.org For example, in a reaction reminiscent of the Baylis-Hillman reaction, a tertiary amine can add to a substrate like hydroxypyruvate to form a quaternary amine enolate intermediate. rsc.orgrsc.org This intermediate then undergoes further reaction before the catalyst is eliminated and regenerated. rsc.org The steric bulk of a catalyst like N,N-Diethyl-tert-octylamine can influence which substrates can access the nitrogen's lone pair and can impart stereoselectivity in asymmetric transformations. rsc.org

Brønsted Base Catalysis: A tertiary amine can also function as a Brønsted base by deprotonating a substrate. beilstein-journals.org In this mechanism, the amine removes a proton from a pronucleophile (e.g., a compound with an acidic C-H, O-H, or N-H bond), generating a more potent nucleophile. beilstein-journals.org For instance, in bifunctional squaramide catalysts that incorporate a tertiary amine moiety, the amine deprotonates a substrate like malononitrile, while another part of the catalyst activates the electrophile through hydrogen bonding. beilstein-journals.org The resulting ion pair is held in a specific orientation by the catalyst, guiding the subsequent bond-forming step.

The choice between these mechanistic pathways depends on the specific substrates, reaction conditions, and the pKa of the tertiary amine catalyst.

Asymmetric Organocatalysis

In asymmetric organocatalysis, bulky tertiary amines are frequently employed as non-chiral bases to activate chiral catalysts or to facilitate specific reaction steps without interfering with the stereochemical control exerted by the primary chiral organocatalyst. Their primary function is often to act as a proton scavenger, activating the substrate or catalyst, or neutralizing acidic byproducts. The steric bulk of the amine is critical to prevent it from competing with the desired nucleophiles or interfering with the chiral environment of the catalyst.

For instance, in the asymmetric hydrogenation of α,β-unsaturated nitriles, iridium complexes with chiral N,P ligands have been shown to become highly active and enantioselective catalysts only upon the addition of a sterically hindered amine like N,N-diisopropylethylamine (DIPEA). nih.gov The base is believed to deprotonate the catalyst precursor to generate the active iridium-hydride species. Without the base, the catalyst shows no reactivity. The bulky nature of DIPEA is crucial; a less hindered amine could potentially coordinate to the metal center and inhibit catalysis.

Similarly, simple tertiary amines like triethylamine (B128534) (TEA) are used in organocatalytic asymmetric assembly reactions, such as the synthesis of pyranose derivatives via intermolecular Michael-Henry reaction sequences. nih.gov In these multi-step reactions, a chiral catalyst controls the initial stereoselective Michael addition, and a simple achiral base like TEA is then added to promote the subsequent Henry (nitroaldol) reaction. nih.gov The choice of the base can even influence the stereochemical outcome of the second step. nih.gov

Given these examples, N,N-Diethyl-tert-octylamine would be a prime candidate for such applications. Its significant steric hindrance, provided by the tert-octyl group, would likely prevent it from interfering with the chiral pocket of an organocatalyst, while its basicity would be sufficient to act as a proton scavenger. The relative steric and electronic effects of the diethyl versus diisopropyl groups could offer a subtle means to fine-tune reaction rates and selectivities.

Table 1: Role of Bulky Tertiary Amines in Asymmetric Organocatalysis

| Reaction Type | Chiral Catalyst System | Bulky Amine | Role of Amine | Representative Yield/ee | Reference |

| Asymmetric Hydrogenation | Iridium / Chiral N,P Ligand | N,N-Diisopropylethylamine | Catalyst Activation (Base) | High Conversion, Excellent ee | nih.gov |

| Michael-Henry Reaction | Chiral Diarylprolinol Silyl Ether | Triethylamine | Base for Henry Reaction | High Stereoselectivity | nih.gov |

| Dynamic Kinetic Asymmetric Transformation | Chiral Nucleophilic Catalyst | N,N-Diisopropylethylamine | Base | 58% Yield, 49% ee | mdpi.com |

Hemilabile Ligand Design Principles and Their Influence on Catalytic Activity and Selectivity

Hemilabile ligands are polydentate ligands that contain at least one strong and one weak donor group. The weak donor can reversibly dissociate from the metal center, creating a vacant coordination site for substrate binding and activation, which can enhance catalytic turnover. mdpi.com Tertiary amines are often incorporated as the labile "hard" donor in hemilabile ligands, especially when paired with "soft" donors like phosphines that form strong bonds with late transition metals. mdpi.com

The steric and electronic properties of the tertiary amine are critical in designing hemilabile ligands. A bulkier amine will have a weaker interaction with the metal center, increasing its lability. This can lead to a more active catalyst, as the vacant site is more readily accessible. Research on (imino)phosphine palladium(II) complexes for ethylene (B1197577) oligomerization has shown that the nature of the pendant donor arm, including tertiary amines, significantly controls catalytic activity. acs.org Complexes with more weakly coordinating donor groups tend to be more active, suggesting that substrate coordination is a rate-determining step. acs.org

The structure of N,N-Diethyl-tert-octylamine makes it an interesting component for a hemilabile ligand. If incorporated into a ligand scaffold, for example, ortho-disubstituted on an aromatic ring with a phosphine (B1218219) group, the N,N-diethyl-tert-octylamino group would be expected to be a highly labile donor. The combination of the two ethyl groups and the very bulky tert-octyl group would create significant steric repulsion with the metal center and other ligands, facilitating its dissociation to open a coordination site. This could be advantageous in catalytic reactions where rapid substrate association and product dissociation are required for high turnover frequencies.

Table 2: Influence of Tertiary Amine Structure on Hemilabile Ligand Performance

| Catalyst System | Tertiary Amine in Ligand | Catalytic Reaction | Effect of Amine Structure | Reference |

| (Imino)phosphine Palladium(II) | Pendant -N(Et)₂ | Ethylene Oligomerization | Nature of pendant arm controls activity; weaker coordination enhances it. | acs.org |

| Rhodium(I) Complexes | Phosphine-amine ligands | General Catalysis | Amine group is labile and can be displaced by substrates like CO or H₂. | wgtn.ac.nz |

| Iron(III) Complexes | 4-(dimethylamino)phenyldiphenylphosphine | Model Complexes | Forms stable complexes with potential for hemilabile behavior in catalysis. | researchgate.net |

Bimetallic Catalysis Concepts Through Ligand Design

In bimetallic catalysis, two metal centers work in concert to effect chemical transformations that may be difficult or impossible with a single metal site. The ligand framework is crucial for positioning the two metals at an optimal distance and for modulating their electronic properties. Tertiary amines can be incorporated into these ligands as linking units or as donor groups that interact with one or both metal centers.

For example, ligands with a tertiary amine linker connecting two P,N-units have been used to create Rh/Al bimetallic complexes. rsc.org These complexes were effective in challenging bond activation reactions, such as C-F bond activation, demonstrating the cooperative effect of the two different metal centers. rsc.org The amine linker plays a structural role, holding the two catalytic sites in proximity.

In another example, dinickel complexes supported by terphenyl ligands were studied for ethylene polymerization in the presence of amines. nih.gov The study found that a bimetallic catalyst where the two nickel centers were held in close proximity (the syn isomer) showed significantly less inhibition by added tertiary amines compared to a monometallic analogue or an isomer where the metal centers were further apart (anti isomer). nih.gov This "bimetallic effect" was attributed to the close proximity of the metal centers disfavoring the simultaneous ligation of the amine base to both sites. nih.gov

The structural characteristics of N,N-Diethyl-tert-octylamine suggest its potential as a component in ligands for bimetallic systems. It could be envisioned as a bulky donor group on a larger ligand scaffold that influences the steric environment around one of the metal centers. Alternatively, the nitrogen atom itself could serve as a bridging point in certain ligand designs, although its steric bulk might make this challenging. The primary utility would likely be in modulating the properties of one metal center within a bimetallic framework, for instance, by sterically protecting it or influencing its electronic state through a non-bonding interaction.

Table 3: Tertiary Amines in the Design of Bimetallic Catalysts

| Bimetallic System | Ligand Feature | Catalytic Application | Role of Tertiary Amine | Reference |

| Rh/Al | Tertiary amine linker in P,N-ligand | C-F Bond Activation | Structural linker to hold metal centers in proximity. | rsc.org |

| Di-Nickel | Terphenyl-based ligand | Ethylene Polymerization | External amine used as a probe; proximity of Ni centers reduces inhibition by the amine. | nih.gov |

| Di-Iron | Amino-(cyano)allylidene ligand | CO₂/Propylene Oxide Coupling | Tertiary amine group as part of a multisite ligand. | researchgate.net |

Supramolecular Chemistry and Self Assembly of N,n Diethyl Tert Octylamine

Host-Guest Chemistry Interactions

Host-guest chemistry involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule. The electron-rich cavities of macrocyclic hosts like pillararenes are particularly adept at binding with suitable guest molecules, including various amines. colab.wsresearchgate.net

Pillararenes, a class of macrocyclic hosts, are known to form stable inclusion complexes with a variety of guest molecules, driven by their symmetric, pillar-shaped structures. colab.wssioc-journal.cn Research on guests structurally related to N,N-Diethyl-tert-octylamine, such as di-n-octyl amine and diethyl amine, provides strong evidence for predicting its complexation behavior.

Studies using Electrospray Ionization Mass Spectrometry (ESI-MS) have confirmed the formation of inclusion complexes between pillar kinampark.comarenes and both di-n-octyl amine and diethyl amine. researchgate.net The detection of intense peaks corresponding to the host-guest complexes ([pillar kinampark.comarene@di-n-octyl amine+H]+ and [pillar kinampark.comarene@diethyl amine+H]+) substantiates this interaction. researchgate.net Molecular dynamics simulations further support the formation of stable 1:1 complexes between pillar kinampark.comarene hosts and these amine guests. researchgate.net Given that N,N-Diethyl-tert-octylamine incorporates both diethyl and octyl moieties, it is highly probable that it would also form stable inclusion complexes with pillararene hosts, fitting its bulky alkyl tail within the host's hydrophobic cavity.

The size of the pillararene cavity is a critical factor in complexation. Pillar barc.gov.inarenes, possessing a larger cavity than pillar kinampark.comarenes (approximately 7.5 Å vs. 5.5 Å), can accommodate larger guests. rhhz.net For instance, while a di-isobutylated pillar kinampark.comarene showed no complexation with n-octyltriethyl ammonium (B1175870) hexafluorophosphate, the corresponding pillar barc.gov.inarene readily formed a 1:1 complex. researchgate.net This suggests that the large tert-octyl group of N,N-Diethyl-tert-octylamine might show preferential binding with larger pillar barc.gov.inarene hosts.

| Host Molecule | Related Guest Molecule | Complex Formation Evidence | Stoichiometry | Reference |

|---|---|---|---|---|

| Pillar kinampark.comarene | di-n-octyl amine | ESI-MS, Molecular Dynamics | 1:1 | researchgate.net |

| Pillar kinampark.comarene | diethyl amine | ESI-MS, Molecular Dynamics | 1:1 | researchgate.net |

| DIBPillar barc.gov.inarene | n-octyltriethyl ammonium hexafluorophosphate | ¹H NMR Titration | 1:1 | researchgate.net |

| DIBPillar kinampark.comarene | n-octyltriethyl ammonium hexafluorophosphate | No Complexation Observed | N/A | researchgate.net |

The stability of host-guest complexes is governed by a combination of non-covalent interactions. For pillararene-amine complexes, hydrogen bonding and CH-π interactions are identified as significant contributing factors to their stability. researchgate.net

Hydrogen Bonding: In the presence of an acid or a protic solvent, the nitrogen atom of the tertiary amine can be protonated, forming a positively charged ammonium ion. This cation can then form strong hydrogen bonds or electrostatic interactions with the electron-donating oxygen atoms on the rims of the pillararene. acs.orgnih.gov Even without full protonation, the nitrogen can act as a hydrogen bond acceptor.

CH-π Interactions: The primary driving force for the inclusion of the alkyl portion of the guest within the pillararene cavity is the CH-π interaction. colab.ws This involves the interaction between the C-H bonds of the guest's alkyl chains (the tert-octyl and ethyl groups of N,N-Diethyl-tert-octylamine) and the electron-rich π-system of the aromatic rings that constitute the pillararene's cavity. colab.ws

Hydrophobic Interactions: When in aqueous media, the hydrophobic effect also plays a crucial role, driving the nonpolar alkyl tail of the guest out of the polar solvent and into the hydrophobic cavity of the host molecule. acs.org

These cooperative interactions—electrostatic or hydrogen bonding at the rim and CH-π/hydrophobic interactions within the cavity—lead to the formation of stable and specific host-guest assemblies. acs.org

Inclusion Complex Formation (e.g., with pillararenes, using di-n-octyl amine and diethyl amine as related guests)

Molecular Recognition Phenomena

Molecular recognition is the specific binding of a guest molecule to a complementary host. Pillararenes exhibit robust recognition capabilities, discerning between potential guests based on their size, shape, and chemical properties. encyclopedia.pub The recognition of tertiary amines and their corresponding ammonium salts by water-soluble pillar kinampark.comarenes has been demonstrated, with binding affinity attributed to the cooperation of multiple electrostatic interactions and hydrophobic interactions. acs.org

The specific structure of N,N-Diethyl-tert-octylamine—with its defined tertiary amine head and a distinctly bulky, branched tert-octyl tail—would be a key determinant in its molecular recognition. Hosts would need a cavity large enough to accommodate the branched octyl group while also presenting appropriate functional groups to interact with the diethylamino head. This allows for high selectivity, as hosts with cavities that are too small or too large would not form stable complexes. researchgate.net This principle of size-selective recognition is fundamental to the application of pillararenes in sensing and separation. colab.ws

Self-Assembly Processes and Morphological Properties

Self-assembly is the spontaneous organization of individual molecules into ordered structures, driven by non-covalent interactions. Amphiphilic molecules, which possess both polar (hydrophilic) and nonpolar (hydrophobic) regions, are particularly prone to self-assembly in solution. researchgate.net N,N-Diethyl-tert-octylamine can be considered an amphiphilic molecule, and its behavior can be inferred from studies on similar long-chain amines like n-octylamine.

Research on mixtures of n-octylamine (NOA) and bis(2-ethylhexyl)phosphoric acid (HDEHP) reveals complex dynamic behavior driven by self-assembly. acs.orgnih.gov As the mole fraction of n-octylamine increases, the system undergoes a significant transformation. acs.orgrsc.org

Initially a transparent liquid, the progressive addition of NOA to HDEHP leads to a steady increase in viscosity. acs.org This suggests the cooperative formation of a supramolecular structure. acs.org At a critical composition of a 1:1 molar ratio (X_NOA = 0.5), the system abruptly transitions into a waxy solid. acs.orgrsc.org This phase transition is explained by a proton transfer from the acidic HDEHP to the basic NOA, forming ion pairs that then assemble into ordered structures. nih.govrsc.org This process is accompanied by a significant change in the dynamic properties of the components, as shown by ¹H NMR spectroscopy and rheometry. acs.orgnih.gov

| NOA Mole Fraction (X_NOA) | Physical State | Dynamic Behavior | Reference |

|---|---|---|---|

| 0 ≤ X_NOA < 0.5 | Transparent Liquid | Progressive increase in viscosity; formation of HDEHP-NOA nanodomains. | acs.orgrsc.org |

| X_NOA = 0.5 | Waxy Solid | Abrupt transition; composition-induced glass-forming behavior; anomalous diffusion. | acs.orgnih.gov |

| X_NOA > 0.5 | Biphasic Samples | Phase separation occurs. | rsc.org |

The self-assembly in the n-octylamine/HDEHP system is a result of specific molecular organization. The primary driving force is the acid-base reaction, which leads to the replacement of loosely associated, hydrogen-bonded HDEHP-HDEHP aggregates with much more strongly bonded HDEHP-NOA aggregates. rsc.orgrsc.org

These aggregates then organize further, driven by the spatial segregation of their alkyl chains from the polar ionic cores. nih.gov At the 1:1 molar ratio, this organization results in the formation of a highly ordered hexagonal bidimensional structure. rsc.org This structure creates unidirectional pathways for the diffusion of molecules, leading to the observed anomalous diffusion properties. kinampark.comacs.org The stability of these local structures is significant, as they are not easily disrupted by increases in temperature. rsc.orgrsc.org The steric compatibility between the apolar chains of the constituent molecules also plays a crucial role in regulating the final molecular organization. rsc.org This principle of organization through the interplay of polar interactions, hydrophobic segregation, and steric effects is a cornerstone of supramolecular chemistry in amphiphilic systems. nih.gov

Dynamic Properties of Self-Assembled Surfactant-Based Mixtures (e.g., n-octylamine)

Integration into Supramolecular Systems Chemistry

In the context of supramolecular systems, the integration of a molecule like N,N-Diethyl-tert-octylamine would be dictated by a balance of intermolecular forces. These include van der Waals interactions from its alkyl chains and potential hydrogen bonding or coordination interactions involving the nitrogen atom. The bulky tert-octyl group, along with the two ethyl groups, would introduce significant steric hindrance, which can be a crucial factor in directing the self-assembly process and determining the final structure and stability of the supramolecular entity. For instance, steric effects can be maximized in proton-bound dimers of certain diamides with tertiary amines containing bulky alkyl groups, influencing the efficiency of exchange reactions within the supramolecular cluster. rsc.org

While detailed studies on N,N-Diethyl-tert-octylamine are lacking, research on other tertiary amines demonstrates their capacity to participate in and influence supramolecular systems. For example, various tertiary amines have been incorporated into supramolecular structures such as iodonium (B1229267) complexes and self-assembled hexameric capsules. rsc.orgbohrium.com In these systems, the tertiary amine can act as a stabilizing Lewis base or as a guest molecule within a host capsule. rsc.orgbohrium.com

Furthermore, the self-assembly of amphiphilic molecules, which possess both hydrophobic and hydrophilic parts, is a cornerstone of supramolecular chemistry. N,N-Diethyl-tert-octylamine, with its large hydrophobic alkyl groups and a polar amine head, can be considered an amphiphilic molecule. The aggregation of such molecules in solution can lead to the formation of various structures like micelles or vesicles. The interplay between local molecular arrangements and dynamics in such self-assembled systems can lead to complex behaviors.

In one area of research, tert-octylamine (B44039) was utilized as a foundational building block in the multi-step synthesis of gradient-type dendrimeric surfactants. mdpi.com This highlights the role of such amines as precursors in creating more complex, functional supramolecular systems.

The table below summarizes potential interaction parameters of N,N-Diethyl-tert-octylamine within a hypothetical supramolecular system, based on general principles and data from related compounds.

| Parameter | Potential Role/Characteristic of N,N-Diethyl-tert-octylamine | Governing Factors |

| Hydrogen Bonding | Acceptor via the nitrogen lone pair | Steric hindrance from alkyl groups, solvent polarity, presence of hydrogen bond donors. |

| Metal Coordination | Ligand for metal ions | Lewis basicity of the nitrogen, steric accessibility, nature of the metal ion. |

| Hydrophobic Effects | Driving force for aggregation in polar solvents | The large tert-octyl and ethyl groups contribute significantly to the hydrophobic character. |

| Steric Influence | Directs the geometry and stability of assemblies | The bulky and branched nature of the tert-octyl group can create specific packing constraints. |

| Guest Potential | Can be encapsulated within larger host molecules | Size and shape complementarity with the host cavity. |

It is important to underscore that the detailed experimental investigation of N,N-Diethyl-tert-octylamine,98 is necessary to fully elucidate its behavior and potential applications within supramolecular systems chemistry. The information presented here is based on extrapolation from related chemical structures and fundamental principles of supramolecular science.

Computational Chemistry and Molecular Modeling of N,n Diethyl Tert Octylamine

Quantum Mechanical Studies

Quantum mechanical (QM) methods are employed to study the electronic properties and reactivity of molecules with high accuracy. For N,N-Diethyl-tert-octylamine, these studies focus on its electronic structure and the energetic profiles of its reactions.

The electronic structure of N,N-Diethyl-tert-octylamine, a tertiary amine, is central to its chemical reactivity. The nitrogen atom possesses a lone pair of electrons, making it a nucleophilic center. Quantum chemical calculations can quantify this reactivity by calculating molecular orbitals and electrostatic potential maps. The highest occupied molecular orbital (HOMO) is typically localized on the nitrogen, indicating it is the primary site for electrophilic attack.

The bulky tert-octyl and ethyl groups attached to the nitrogen atom exert significant steric hindrance and have electron-donating inductive effects. researchgate.net These effects increase the electron density on the nitrogen, enhancing its basicity and nucleophilicity compared to less substituted amines. researchgate.net However, the steric bulk can also impede the approach of reactants, a factor that computational models can quantify. lumenlearning.com Quantum mechanical calculations indicate that for tertiary amines, an increase in the number of hydrocarbon chains attached to the nitrogen atom can result in an increase in inhibition efficiency in certain applications. mdpi.com

Table 1: Computed Chemical Data for N,N-Diethyl-tert-octylamine Below is a table of computational data for N,N-Diethyl-tert-octylamine.

| Property | Value |

| Molecular Formula | C₁₂H₂₇N |

| Molecular Weight | 185.356 g/mol |

| Exact Mass | 185.214349865 |

| Topological Polar Surface Area | 3.2 Ų |

| Rotatable Bond Count | 5 |

| Complexity | 138 |

| XLogP3-AA | 3.7 |

| Data sourced from Guidechem. guidechem.com |

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate reaction mechanisms. For amines, DFT calculations are instrumental in elucidating the pathways of reactions like nucleophilic substitutions. researchgate.netnih.gov These calculations can map the potential energy surface of a reaction, identifying intermediates, transition states, and determining activation energies. researchgate.net

DFT calculations also allow for the prediction of how solvents influence reaction pathways. researchgate.net The activation energy for a given reaction can vary significantly with the polarity of the solvent, a phenomenon that can be computationally modeled. researchgate.net

Table 2: Illustrative DFT-Calculated Activation Energies for a Hypothetical Amine Nucleophilic Substitution in Different Media This table illustrates how DFT calculations can predict the influence of the reaction medium on activation energy.

| Reaction Medium | Relative Activation Energy (kcal/mol) |

| Gas Phase (Vacuum) | Highest |

| Toluene (Non-polar) | High |

| Acetonitrile (B52724) (Polar Aprotic) | Lowest |

| Based on general findings for nucleophilic substitution reactions of amines. researchgate.netscirp.org |

Electronic Structure and Reactivity Predictions

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. nih.govaps.org These simulations track the motions of atoms and molecules over time, offering insights into conformational dynamics and intermolecular interactions.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.com N,N-Diethyl-tert-octylamine, with its five rotatable bonds, can adopt numerous conformations. guidechem.com The bulky tert-octyl group, in particular, significantly restricts the molecule's flexibility due to steric hindrance. lumenlearning.com

MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations. researchgate.net These simulations reveal how the ethyl and tert-octyl groups orient themselves to minimize steric clashes. The study of conformational energies in amines can be complex, partly due to effects like negative hyperconjugation arising from the nitrogen's lone pair. researchgate.net Force fields like MM4 have been specifically parameterized to account for these intricacies in amines, enabling more accurate modeling of their geometries and conformational energies. researchgate.net

While primary and secondary amines can form strong hydrogen bonds that are crucial for binding within host molecules like macrocycles, the tertiary amine in N,N-Diethyl-tert-octylamine lacks N-H protons for donation. nih.govsemanticscholar.org However, it can still interact with acidic protons on a host molecule. The formation of ion pairs, triggered by proton transfer from an acidic host to the basic amine guest, can be a powerful recognition tool. rsc.org The stability of such complexes is governed by a combination of electrostatic interactions, hydrogen bonds, and van der Waals forces. The bulky alkyl groups would play a significant role in the specificity and stability of any inclusion complex, fitting into hydrophobic cavities of a macrocyclic host.

The solvent environment has a profound impact on chemical reactions. researchgate.net Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the SMx series, are computational methods used to account for the effects of a solvent without explicitly modeling individual solvent molecules. acs.orgresearchgate.nettandfonline.com These models treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net

For reactions involving amines, where ionic intermediates and transition states are common, polar solvents can dramatically lower activation energies by stabilizing charged species. uregina.ca Quantum mechanical calculations combined with continuum solvation models can predict reaction rates and equilibria in various solvents. scirp.org For instance, studies have shown that for nucleophilic substitution reactions of amines, activation energies decrease with increasing solvent polarity. researchgate.net Semicontinuum models, which combine explicit solvent molecules in the immediate vicinity of the solute with a continuum model for the bulk solvent, can provide even more accurate results, especially when specific interactions like hydrogen bonding are critical. acs.orguregina.canih.gov

Table 3: Common Continuum Solvation Models Used in Amine Reaction Studies

| Model | Description | Key Feature |

| PCM (Polarizable Continuum Model) | A widely used model that creates a solute cavity within a polarizable dielectric continuum. tandfonline.com | Good for modeling the effect of polar solvents on ionic species. uregina.ca |

| COSMO (Conductor-like Screening Model) | Treats the solvent as a perfect conductor, simplifying calculations of the solute-solvent interaction. | Often used for predicting thermodynamic properties like solubility. |

| SMx (Solvation Model family, e.g., SM8T) | A family of models parameterized to reproduce experimental solvation free energies for a wide range of solvents and solutes. | Can predict temperature dependencies of pKa values for amines. researchgate.net |

| IEFPCM (Integral Equation Formalism PCM) | A variant of PCM that is the default in some popular quantum chemistry software. acs.org | Provides robust geometry optimizations in solution. acs.org |

Intermolecular Interactions and Complex Stability (e.g., inclusion complexes of amines with macrocycles)

Advanced In Silico Methodologies

Computational chemistry provides powerful tools for understanding and predicting the behavior of chemical compounds, offering a cost-effective and efficient alternative to traditional experimental methods. For N,N-Diethyl-tert-octylamine, these in silico methodologies can elucidate its environmental interactions, structural characteristics, and potential activities.

Quantitative Structure-Activity Relationships (QSARs) in Environmental Chemistry

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological or environmental activity. researchgate.netexcli.de These models are fundamental in environmental chemistry for predicting the fate and effects of chemicals, such as toxicity or biodegradability, thus supporting risk assessment and regulatory decisions. europa.eunih.gov

For aliphatic amines, including tertiary amines like N,N-Diethyl-tert-octylamine, QSAR models have been developed to predict a range of endpoints. In ecotoxicology, QSARs can estimate the acute toxicity of amines to aquatic organisms like the fathead minnow (Pimephales promelas). nih.gov Studies have shown that descriptors such as the octanol-water partition coefficient (log P) and molecular connectivity indices are effective predictors of toxicity for many amines. nih.gov However, it has been noted that the subclass of tertiary amines can sometimes show a poor fit to general amine QSAR models, suggesting that specific structural features may lead to different mechanisms of action or bioavailability. nih.gov

In the context of atmospheric chemistry, QSAR models have been used to predict the enhancing potential of various amines on methanesulfonic acid (MSA)-driven nucleation, a key process in atmospheric particle formation. acs.org By calculating formation free energies (ΔG) for a set of amines, a robust QSAR model can be built to predict these values for a much larger set of compounds, identifying those with the strongest potential impact. acs.org The development of such models relies on identifying relevant molecular descriptors that capture the essential physicochemical properties governing the interaction.

QSAR models are also employed to predict physical properties that influence a chemical's environmental distribution, such as boiling point, which is crucial for assessing its volatility. cmst.eucmst.eu The accuracy of these models is rigorously tested through internal and external validation procedures to ensure their predictive power and reliability for regulatory purposes. europa.eueuropa.eu

Table 1: Examples of QSAR Models and Applications for Amines in Environmental Science

| Model Type | Predicted Endpoint/Property | Relevant Amine Class | Key Descriptors Used | Application |

| Linear Regression | Acute Toxicity (LC50) to Fathead Minnow | Primary, Secondary, and Tertiary Amines | log P, Valence First-Order Connectivity Index (1XV) | Ecotoxicological risk assessment. nih.gov |

| Multiple Linear Regression (MLR) | Normal Boiling Point | Tertiary Liquid Amines | Molecular structure descriptors | Estimation of physical properties for process design and environmental fate modeling. cmst.eucmst.eu |

| QSAR based on ΔG | Enhancing Potential on MSA Nucleation | Atmospheric Amines | Quantum chemically calculated formation free energies | Assessing the impact of amines on atmospheric aerosol formation. acs.org |

| Various | Ready Biodegradability | Various Organic Chemicals | Structural fragments (e.g., tertiary amines, aromatic amines) | Persistence assessment under regulations like REACH. europa.eu |

Chemoinformatic Methods

Chemoinformatics encompasses the storage, retrieval, and analysis of chemical information using computational methods. acs.orgwhiterose.ac.uk These techniques are vital for organizing the vast amount of chemical data and for developing models that relate molecular structure to physical, chemical, and biological properties. whiterose.ac.uk For N,N-Diethyl-tert-octylamine, chemoinformatic tools can be used to calculate a wide array of molecular descriptors that characterize its structure and potential behavior.

The process begins with the unambiguous representation of the chemical structure, often using formats like SMILES (Simplified Molecular-Input Line-Entry System). copernicus.org From this representation, chemoinformatic software can generate hundreds of descriptors. nih.gov These descriptors fall into several categories, including:

Topological Descriptors: Based on the 2D graph of the molecule, such as connectivity indices.

Geometrical Descriptors: Derived from the 3D structure of the molecule, describing its size and shape.

Electronic Descriptors: Related to the distribution of electrons, such as partial atomic charges and polarizability. shef.ac.uk

Physicochemical Descriptors: Calculated properties like logP (lipophilicity) and Topological Polar Surface Area (TPSA). guidechem.com

These descriptors form the basis for building the QSAR models mentioned previously. Chemoinformatic analyses can also involve fragment-based approaches, where the molecule is broken down into constituent functional groups to assess their contribution to a particular property. copernicus.orgmdpi.com For instance, the presence of a tertiary amine group is a key functional group that chemoinformatic tools would identify and use in predictive modeling. copernicus.org Such analyses help in understanding structure-activity relationships, revealing that properties like the number of aromatic rings or the presence of hydrogen bond acceptors can be critical for a compound's activity. unimore.it

Table 2: Selected Chemoinformatic Descriptors for N,N-Diethyl-tert-octylamine

| Descriptor | Value/Type | Description |

| Molecular Formula | C12H27N | The elemental composition of the molecule. guidechem.com |

| Molecular Weight | 185.36 g/mol | The mass of one mole of the substance. guidechem.com |

| XLogP3-AA | 3.7 | A computed value for the octanol-water partition coefficient, indicating lipophilicity. guidechem.com |

| Topological Polar Surface Area (TPSA) | 3.2 Ų | The surface sum over all polar atoms; related to membrane permeability. guidechem.com |

| Rotatable Bond Count | 5 | The number of bonds that allow free rotation, indicating molecular flexibility. guidechem.com |

| Complexity | 138 | A measure of the complexity of the molecular structure. guidechem.com |

| Heavy Atom Count | 13 | The number of non-hydrogen atoms in the molecule. guidechem.com |

Molecular Docking for Interaction Mechanism Elucidation (e.g., N,N-dimethyl-n-octylamine)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. nih.govderpharmachemica.com This method is instrumental in drug discovery and toxicology for elucidating interaction mechanisms at a molecular level. japsonline.com While specific docking studies on N,N-Diethyl-tert-octylamine are not widely published, the methodology can be illustrated using the structurally similar tertiary amine, N,N-dimethyl-n-octylamine.

The molecular docking process involves several key steps:

Receptor and Ligand Preparation: The 3D structure of the receptor protein is obtained from a database like the Protein Data Bank (PDB). nih.gov Water molecules and other non-essential components are typically removed, and the structures of both the receptor and the ligand (e.g., N,N-dimethyl-n-octylamine) are optimized to have realistic bond lengths and angles. nih.govsemanticscholar.org

Defining the Binding Site: A specific region on the receptor, known as the binding pocket or active site, is defined as the target for the docking simulation.

Conformational Sampling and Scoring: The docking algorithm systematically explores various possible conformations of the ligand within the binding site. Each conformation is assigned a "score," which is an estimate of the binding affinity or free energy of binding. japsonline.comnih.gov

Analysis of Results: The resulting docked poses are analyzed to identify the most stable binding mode. The interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are examined to understand the basis of the binding affinity.